![molecular formula C9H18BIO2 B1382917 1,3,2-Dioxaborolane, 2-(3-iodopropyl)-4,4,5,5-tetramethyl- CAS No. 1422039-20-0](/img/structure/B1382917.png)
1,3,2-Dioxaborolane, 2-(3-iodopropyl)-4,4,5,5-tetramethyl-
Overview
Description
1,3,2-Dioxaborolane, 2-(3-iodopropyl)-4,4,5,5-tetramethyl- (hereafter referred to as DIPT) is an organic compound that has been used in a variety of scientific applications. It is a member of the borolane family, and is composed of a boron atom connected to four methyl and two iodopropyl groups. DIPT has been studied for its ability to act as a catalyst in chemical reactions, as well as for its potential use in biochemistry and physiology.
Scientific Research Applications
Synthesis and Reagent Development
Preparative Synthesis via Continuous Flow : 4,4,5,5-Tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, a propargylation reagent, was developed through a continuous-flow and distillation process, addressing issues in traditional aqueous workup and batch processes (Fandrick et al., 2012).
Characterization and Handling : The compound 1,3,2-Dioxaborolane, 4,4,5,5-Tetramethyl-2-(2-propenyl) is characterized by NMR and can be purified by distillation, being soluble in organic solvents and commercially available as a clear liquid (Ramachandran & Gagare, 2010).
Molecular Structure and Properties
Structural Analysis : The structural versatility of pyrene derivatives with 1,3,2-dioxaborolane was studied using X-ray diffraction and differential scanning calorimetry, revealing different packing modes and stabilities (Batsanov et al., 2012).
Vibrational Properties Studies : Detailed structure characterization was performed on 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile and related compounds, confirmed by X-ray diffraction and DFT calculations (Wu et al., 2021).
Synthetic Applications
Coupling Reactions : The synthesis and coupling reaction of azulene derivatives with 1,3,2-dioxaborolanes was explored, contributing to the understanding of azulene oligomers' physicochemical properties (Kurotobi et al., 2002).
Synthesis of 1-Substituted (E)-Buta-1,3-dienes : A highly selective synthesis approach using 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane as a building block was reported, demonstrating its utility in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions (Szudkowska‐Fratczak et al., 2014).
Conformational and Crystallographic Studies
Crystal Structure Analysis : The crystal structure of various 1,3,2-dioxaborolane derivatives was elucidated through single-crystal X-ray diffraction, contributing to the understanding of their molecular conformation and stability (Seeger & Heller, 1985); (Coombs et al., 2006).
Density Functional Theory (DFT) Studies : DFT calculations were used to investigate the molecular structure of 1,3,2-dioxaborolane derivatives, providing insights into their vibrational properties and molecular electrostatic potential (Liao et al., 2022).
properties
IUPAC Name |
2-(3-iodopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BIO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETXOGCWOHSZTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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